6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
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Overview
Description
6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the pyridine and pyrrole family. This compound is characterized by the presence of a bromine atom at the 6th position and an aldehyde group at the 2nd position of the pyrrolo[3,2-b]pyridine ring system. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Reduction: 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The bromine atom and aldehyde group can form interactions with amino acid residues in the target protein, leading to inhibition of its activity. This compound can also participate in various signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Similar structure but lacks the pyrrole ring.
6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Different positioning of the nitrogen atom in the pyridine ring.
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Aldehyde group at the 3rd position instead of the 2nd
Uniqueness
6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the bromine atom and the aldehyde group in the pyrrolo[3,2-b]pyridine ring system makes it a versatile intermediate for various synthetic and medicinal applications .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-8-7(10-3-5)2-6(4-12)11-8/h1-4,11H |
InChI Key |
IUUGIQUEODCZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=C2)C=O)Br |
Origin of Product |
United States |
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